molecular formula C20H40O6 B3203964 beta-D-Galactopyranoside, tetradecyl CAS No. 102571-89-1

beta-D-Galactopyranoside, tetradecyl

Cat. No.: B3203964
CAS No.: 102571-89-1
M. Wt: 376.5 g/mol
InChI Key: ORUDEUCNYHCHPB-LCWAXJCOSA-N
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Description

Beta-D-Galactopyranoside, tetradecyl: is a surfactant and glycoside compound derived from galactose and tetradecanol. It is part of the alkyl glycosides family, which are known for their excellent biodegradability and low toxicity. These compounds are widely used in various industrial and scientific applications due to their surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranoside, tetradecyl can be synthesized using the trichloroacetimidate method. This involves reacting D-galactose with tetradecanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The process involves the formation of a glycosidic bond between the galactose and the alcohol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, tetradecyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, tetradecyl primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, aiding in their solubilization and transport. The compound interacts with cell membranes, disrupting lipid bilayers and facilitating the release of intracellular contents .

Comparison with Similar Compounds

Uniqueness: Beta-D-Galactopyranoside, tetradecyl is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong emulsification and solubilization capabilities. Its biodegradability and low toxicity also make it a preferred choice in environmentally friendly formulations .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17+,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDEUCNYHCHPB-LCWAXJCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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